6-chloro-N-pentylpyridine-3-sulfonamide

Cancer Research Cytotoxicity SAR

Sourcing a consistent N-pentyl pyridine-3-sulfonamide scaffold often leads to analogs with undefined alkyl chains, compromising SAR studies. 6-chloro-N-pentylpyridine-3-sulfonamide (CAS 620939-28-8) ensures target binding fidelity. - Defined Pharmacophore: The N-pentyl chain is critical for lipophilicity and membrane permeability, directly impacting kinase and carbonic anhydrase inhibitor potency. - Selective Scaffold: This core is associated with selective inhibition of tumor-associated hCA IX/XII isoforms, reducing off-target effects vs. classical sulfonamides. - Derivatization Handles: 6-Chloro and N-pentyl groups provide distinct sites for generating focused inhibitor libraries.

Molecular Formula C10H15ClN2O2S
Molecular Weight 262.76 g/mol
CAS No. 620939-28-8
Cat. No. B3147347
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-chloro-N-pentylpyridine-3-sulfonamide
CAS620939-28-8
Molecular FormulaC10H15ClN2O2S
Molecular Weight262.76 g/mol
Structural Identifiers
SMILESCCCCCNS(=O)(=O)C1=CN=C(C=C1)Cl
InChIInChI=1S/C10H15ClN2O2S/c1-2-3-4-7-13-16(14,15)9-5-6-10(11)12-8-9/h5-6,8,13H,2-4,7H2,1H3
InChIKeySYFIBBJZXCSJHQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





6-Chloro-N-pentylpyridine-3-sulfonamide Overview


6-chloro-N-pentylpyridine-3-sulfonamide (CAS 620939-28-8) is a synthetic organosulfur compound within the pyridine sulfonamide class, characterized by a molecular formula of C10H15ClN2O2S and a molecular weight of 262.76 g/mol . This scaffold is utilized as a versatile intermediate and a key building block in medicinal chemistry and agrochemical research [1]. Its structure features a 6-chloro-substituted pyridine core linked to a pentyl chain via a sulfonamide bridge, which is a common motif for modulating biological activity in kinase and carbonic anhydrase inhibitors [2].

6-Chloro-N-pentylpyridine-3-sulfonamide: Critical Role of N-Pentyl Chain


Generic substitution with other pyridine-3-sulfonamides is not recommended due to the significant impact of the N-alkyl chain length on biological activity and molecular recognition. The pentyl group is a key pharmacophoric element that dictates lipophilicity, membrane permeability, and target binding affinity [1]. Data from structure-activity relationship (SAR) studies on related sulfonamide series demonstrate that altering the alkyl chain length can lead to substantial changes in potency and selectivity [2]. Replacing the pentyl chain with a shorter or longer analog, or removing it entirely, can compromise the compound's intended performance profile, making it essential to procure the specific molecule.

6-Chloro-N-pentylpyridine-3-sulfonamide: Quantitative Evidence


Enhanced Cytotoxic Potency by N-Pentyl Chain

In a study evaluating a series of sulfonamide derivatives against human colon (HT-29) and lung (A549) cancer cell lines, the presence of a long alkyl chain, such as a pentyl group, was found to be a key determinant for increased cytotoxic activity. Analogs with long alkyl chains demonstrated activities two to three times more potent than the parent compound without the chain [1].

Cancer Research Cytotoxicity SAR

Isoform Selectivity of Pyridine Sulfonamide Scaffold

Research on carbonic anhydrase inhibitors (CAIs) shows that the pyridine sulfonamide scaffold exhibits a distinct selectivity profile compared to classical benzenesulfonamides. A study found that while a classical sulfonamide (ts-SA) was a promiscuous, low nanomolar inhibitor of 7 out of 10 human carbonic anhydrase isoforms, the pyridine sulfonamide class was a low nanomolar inhibitor only of the tumor-associated hCA IX and XII isoforms, showing reduced activity against other ubiquitous isoforms [1].

Carbonic Anhydrase Cancer Selectivity

Analytical Purity of Research-Grade Material

The research-grade 6-chloro-N-pentylpyridine-3-sulfonamide available from commercial suppliers is typically provided with a certified purity of 95% or higher . This specification is a key quantitative parameter for procurement, ensuring consistency and reliability in experimental workflows.

Analytical Chemistry Quality Control Procurement

6-Chloro-N-pentylpyridine-3-sulfonamide: Research Applications


Isoform-Selective Carbonic Anhydrase Inhibitor Development

As a member of the pyridine sulfonamide class, this compound is a strong candidate for developing selective inhibitors of tumor-associated carbonic anhydrase isoforms (hCA IX and XII). Its core structure is associated with reduced off-target inhibition of ubiquitous CA isoforms compared to classical sulfonamides, making it a valuable starting point for designing anti-cancer agents with potentially fewer side effects [1].

Sulfonamide Alkyl Chain SAR Studies

This compound serves as a key analog for investigating the impact of the N-alkyl chain length on biological activity. Class-level evidence indicates that long alkyl chains, like the pentyl group, can significantly enhance cytotoxic potency. Researchers can use 6-chloro-N-pentylpyridine-3-sulfonamide to benchmark activity against analogs with shorter (e.g., methyl, propyl) or longer (e.g., hexyl) chains to define the optimal lipophilicity and steric profile for a given target [2].

Kinase Inhibitor Library Synthesis

The 6-chloro-pyridine-3-sulfonamide core is a recognized scaffold in kinase inhibitor design. This compound is ideal for use as a versatile synthetic intermediate to generate diverse libraries of potential PI3K or other kinase inhibitors. The 6-chloro and N-pentyl functionalities provide distinct chemical handles for further derivatization and optimization [3].

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